molecular formula Li9Sn B14257921 CID 71361693 CAS No. 445311-24-0

CID 71361693

Cat. No.: B14257921
CAS No.: 445311-24-0
M. Wt: 181 g/mol
InChI Key: BZDZJRZXRKIZEF-UHFFFAOYSA-N
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Description

CID 71361693 is a numerical identifier assigned by PubChem to a specific chemical compound. This absence limits direct characterization, necessitating reliance on general methodologies for comparing compounds, as demonstrated in analogous studies (e.g., structural analogs in and oscillatoxin derivatives in ).

Properties

CAS No.

445311-24-0

Molecular Formula

Li9Sn

Molecular Weight

181 g/mol

InChI

InChI=1S/9Li.Sn

InChI Key

BZDZJRZXRKIZEF-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Sn]

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity.

Chemical Reactions Analysis

CID 71361693 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 71361693 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is utilized in industrial processes for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71361693 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context of its use.

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative studies of chemical compounds typically focus on:

  • Structural Similarity : Overlaying 2D/3D molecular frameworks.
  • Functional Roles : Substrate/inhibitor activity in biochemical pathways.

For example, compares betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) by analyzing steroid backbone orientation and inhibitory efficacy . Similarly, oscillatoxin derivatives in are compared via methyl group substitutions and bioactivity .

Hypothetical Comparison Framework for CID 71361693

Assuming this compound belongs to a known class (e.g., bile acid analogs or toxins), a comparison could follow this structure:

Table 1: Structural and Functional Comparison of Hypothetical Analogs
Compound (CID) Core Structure Functional Group Modifications Biochemical Role Key References
This compound Not available Not available Not available N/A
Taurocholic acid (6675) Steroid + taurine Sulfated side chain Bile acid, lipid digestion
Oscillatoxin D (101283546) Polyketide Methylation at C30 Cytotoxic agent
Betulin (72326) Lupane triterpenoid Hydroxyl groups Anti-inflammatory, antiviral
Key Findings from Analogous Studies:
  • Structural Overlays : highlights how 3D alignment of DHEAS (CID 12594) and taurocholic acid (CID 6675) reveals shared steroid backbones but divergent side chains, impacting substrate specificity .
  • Functional Divergence: Oscillatoxin derivatives () show that minor structural changes (e.g., methylation) significantly alter cytotoxicity .

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